Ethyl bromo(4-chlorophenoxy)acetate

Description

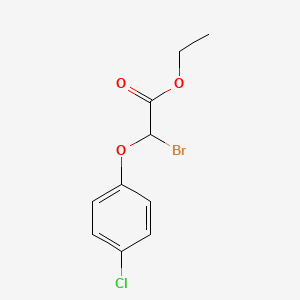

Ethyl bromo(4-chlorophenoxy)acetate (C10H10BrClO3) is an organobromine ester with a 4-chlorophenoxy group. It serves as a critical intermediate in synthesizing heterocyclic compounds, particularly triazole derivatives, which exhibit pharmacological activities such as anti-inflammatory and antibacterial properties .

Synthesis: The compound is typically synthesized via nucleophilic substitution. For example, 4-chlorophenol reacts with ethyl chloroacetate in acetone under reflux, catalyzed by potassium carbonate (K2CO3) and potassium iodide (KI). The reaction is monitored by TLC, yielding ethyl 2-(4-chlorophenoxy)acetate as a precursor . Microwave-assisted methods have been reported to enhance yields and reduce reaction times in analogous syntheses .

Properties

CAS No. |

42760-65-6 |

|---|---|

Molecular Formula |

C10H10BrClO3 |

Molecular Weight |

293.54 g/mol |

IUPAC Name |

ethyl 2-bromo-2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C10H10BrClO3/c1-2-14-10(13)9(11)15-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 |

InChI Key |

ZXNUIHCWNWJCMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(OC1=CC=C(C=C1)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl (4-Bromo-2-chlorophenoxy)acetate

- Structure: Positional isomer of ethyl bromo(4-chlorophenoxy)acetate, with bromo and chloro groups at the 4- and 2-positions of the phenoxy ring, respectively.

- Molecular Formula : C10H10BrClO3 (identical molecular formula but distinct substituent arrangement).

- Properties : Molecular weight = 293.54 g/mol; CAS 588679-10-1 .

Ethyl 2-(4-Chlorophenoxy)acetate

- Structure: Lacks the bromo group, featuring only a 4-chlorophenoxy moiety.

- Molecular Formula : C10H11ClO3; Molecular weight = 214.64 g/mol; CAS 14426-42-7 .

- Synthesis: Prepared from 4-chlorophenol and ethyl chloroacetate via K2CO3-catalyzed reflux in acetone (83% yield) .

- Applications: Intermediate for hydrazide derivatives (e.g., 2-(4-chlorophenoxy)acetohydrazide), which are precursors to bioactive triazoles .

Ethyl Bromo Acetate

- Structure: Simpler ester lacking the phenoxy group (CH2BrCOOC2H5).

- Molecular Formula : C4H7BrO2; Molecular weight = 167.01 g/mol; CAS 105-36-2 .

- Properties : Flammable liquid (flash point = 47°C), acute oral and inhalation toxicity .

- Applications: Used in organic synthesis (e.g., dabigatran etexilate intermediates) but poses greater safety risks compared to phenoxy-substituted analogs .

Research Findings and Key Differences

Pharmacological Relevance

- This compound derivatives, such as 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, show enhanced antibacterial and anti-inflammatory activities compared to non-brominated counterparts .

- Ethyl Bromo Acetate’s simpler structure limits its direct pharmacological use but enhances versatility in forming carbon-bromine bonds for drug intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.